molecular formula C50H38N4O4 B12583905 6,6'-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline] CAS No. 647375-67-5

6,6'-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline]

Cat. No.: B12583905
CAS No.: 647375-67-5
M. Wt: 758.9 g/mol
InChI Key: ZINGZSKVKMHGAN-UHFFFAOYSA-N
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Description

This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline] typically involves the condensation of appropriate aromatic diamines with diketones. One common method includes the reaction of 4,4’-methylenedianiline with 4,4’-dimethoxybenzil under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,6’-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to partially or fully reduced quinoxaline rings.

Scientific Research Applications

6,6’-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism by which 6,6’-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline] exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and inhibiting cell replication. Additionally, it may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,6’-(1,4-Phenylene)bis(2,2’6’,2’'-terpyridine): Known for its coordination chemistry and applications in metal-organic frameworks.

    6,6’-(Perfluoropropane-2,2-diyl)bis(2,3-dihydrophthalazine-1,4-dione): Used in the synthesis of coordination polymers and studied for its unique structural properties.

Uniqueness

6,6’-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline] stands out due to its specific quinoxaline core and methoxyphenyl groups, which confer unique photophysical and chemical properties. These features make it particularly valuable in applications requiring fluorescence and specific chemical reactivity.

Properties

CAS No.

647375-67-5

Molecular Formula

C50H38N4O4

Molecular Weight

758.9 g/mol

IUPAC Name

6-[4-[2,3-bis(4-methoxyphenyl)quinoxalin-6-yl]phenyl]-2,3-bis(4-methoxyphenyl)quinoxaline

InChI

InChI=1S/C50H38N4O4/c1-55-39-19-9-33(10-20-39)47-49(35-13-23-41(57-3)24-14-35)53-45-29-37(17-27-43(45)51-47)31-5-7-32(8-6-31)38-18-28-44-46(30-38)54-50(36-15-25-42(58-4)26-16-36)48(52-44)34-11-21-40(56-2)22-12-34/h5-30H,1-4H3

InChI Key

ZINGZSKVKMHGAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C4=CC=C(C=C4)C5=CC6=C(C=C5)N=C(C(=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)N=C2C9=CC=C(C=C9)OC

Origin of Product

United States

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